Ethyl 3-cyclopropylprop-2-ynoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-cyclopropylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-10-8(9)6-5-7-3-4-7/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKWSKCBPAMHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123844-20-2 | |
| Record name | ethyl 3-cyclopropylprop-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Alkynyl Esters in Advanced Organic Synthesis
Alkynyl esters, characterized by a carbon-carbon triple bond conjugated with an ester group, are highly versatile intermediates in organic chemistry. numberanalytics.comnih.gov Their reactivity stems from the electron-withdrawing nature of the ester, which polarizes the alkyne, and the inherent reactivity of the triple bond itself. This unique electronic profile allows them to participate in a wide array of chemical transformations.
One of the most powerful applications of alkynyl esters is in cycloaddition reactions, which are fundamental to the formation of cyclic and heterocyclic systems. numberanalytics.com These reactions, including [2+2], [3+2], and [4+2] cycloadditions, enable the construction of diverse ring structures that are prevalent in pharmaceuticals and natural products. numberanalytics.com Furthermore, the linear geometry of the alkyne provides a stereochemical control element in these transformations.
Beyond cycloadditions, alkynyl esters are valuable precursors for a variety of other synthetic operations. They can undergo hydroalkynylation, the addition of an alkyne to another unsaturated system, to form more complex alkenes and dienes. numberanalytics.com Additionally, the development of methods for the synthesis of functionalized α,α-disubstituted β-alkynyl esters has expanded their utility, providing access to a broader range of structurally diverse molecules. organic-chemistry.org The synthesis of these compounds can be achieved from readily available starting materials like β-ketoesters, highlighting the practicality of their use in multi-step syntheses. nih.gov
The versatility of alkynyl esters is further underscored by their role in the synthesis of aromatic and heteroaromatic compounds through benzannulation reactions. rsc.org Their ability to participate in both normal and inverse electron-demand cycloadditions makes them powerful tools for constructing highly substituted ring systems. rsc.org
The Unique Contributions of Cyclopropyl Moieties to Molecular Design
The cyclopropyl (B3062369) group, the smallest of the cycloalkanes, is far from being a simple, inert substituent. fiveable.me Its presence in a molecule imparts a range of unique steric and electronic properties that are increasingly being exploited in medicinal chemistry and materials science. scientificupdate.comunl.pt The inherent ring strain of the three-membered ring leads to shorter C-C bonds with enhanced p-character, giving it some of the electronic characteristics of a double bond. fiveable.mescientificupdate.com
This "pseudo-double-bond" character allows the cyclopropyl group to engage in conjugation with adjacent π-systems, influencing the electronic properties of the entire molecule. unl.pt When attached to an aryl group, for instance, the cyclopropyl ring can act as an electron-donating group, activating the aromatic ring towards electrophilic substitution. unl.pt
In the context of drug design, the cyclopropyl moiety offers several strategic advantages. It can act as a rigid scaffold, locking a molecule into a specific conformation that may be optimal for binding to a biological target. unl.pt This conformational constraint can lead to increased potency and selectivity. researchgate.net Furthermore, the introduction of a cyclopropyl group can enhance a drug's metabolic stability by blocking sites that are susceptible to enzymatic degradation, thereby improving its pharmacokinetic profile. scientificupdate.combohrium.com The use of cyclopropyl groups has been shown to increase potency, reduce off-target effects, and even improve a drug's permeability across the blood-brain barrier. researchgate.netbohrium.com
The synthetic utility of the cyclopropyl group is also significant. The strain energy of the ring can be released in ring-opening reactions, providing a driving force for the formation of more complex structures. fiveable.me This reactivity makes cyclopropyl-containing molecules valuable intermediates in the synthesis of natural products and other intricate organic compounds. fiveable.me
Overview of Research Trajectories for Ethyl 3 Cyclopropylprop 2 Ynoate
Direct Synthetic Routes to this compound
The direct synthesis of this compound can be approached through several pathways, primarily involving the formation of the ester from a corresponding carboxylic acid or by constructing the cyclopropyl alkyne system with the ester functionality already in place.
Conventional Esterification Approaches
One of the most straightforward methods for the synthesis of this compound is the esterification of 3-cyclopropylprop-2-ynoic acid. This precursor acid, which contains the core cyclopropyl-alkyne structure, can be converted to its ethyl ester through standard acid-catalyzed esterification, often referred to as Fischer esterification. The reaction typically involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the product side by using a large excess of the alcohol or by removal of water as it is formed.
Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. 3-cyclopropylprop-2-ynoic acid can be treated with a chlorinating agent like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This activated intermediate is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield this compound. This two-step method is often milder and can be more efficient for sensitive substrates.
Methods Utilizing Propynoic Acid Precursors
An alternative strategy for synthesizing this compound involves starting with a simpler propynoic acid derivative and introducing the cyclopropyl group. A prominent method in this category is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org In this context, ethyl propiolate (the ethyl ester of propynoic acid) can be coupled with a cyclopropyl halide, typically cyclopropyl iodide or bromide, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base, such as an amine. wikipedia.orgorganic-chemistry.org
The reaction mechanism involves the formation of a copper acetylide from ethyl propiolate, which then undergoes transmetalation to a palladium(0) complex. The palladium complex, having undergone oxidative addition with the cyclopropyl halide, then facilitates the reductive elimination of the final product, this compound, and regenerates the palladium(0) catalyst. youtube.com
Table 1: Comparison of Synthetic Routes to this compound
| Method | Precursor(s) | Key Reagents | General Conditions |
|---|---|---|---|
| Fischer Esterification | 3-Cyclopropylprop-2-ynoic acid, Ethanol | Strong acid catalyst (e.g., H₂SO₄) | Reflux |
| Acyl Chloride Formation & Esterification | 3-Cyclopropylprop-2-ynoic acid, Ethanol | Thionyl chloride (SOCl₂), Pyridine | Two steps, often at room temperature |
| Sonogashira Coupling | Ethyl propiolate, Cyclopropyl halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Anhydrous, anaerobic conditions |
Cyclopropanation Strategies in Alkynes and Propargyl Systems
The formation of the cyclopropane (B1198618) ring is a critical step in the synthesis of cyclopropyl-alkynes. Various cyclopropanation methods can be applied to alkyne-containing substrates or their precursors.
Simmons-Smith Cyclopropanation and Derivatives
The Simmons-Smith reaction is a well-established method for the stereospecific synthesis of cyclopropanes from alkenes. wikipedia.orgtcichemicals.com The classic reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgtcichemicals.com While primarily used for alkenes, the Simmons-Smith reaction can also be applied to alkynes, although it is less common. wikipedia.orgyoutube.com The reaction with alkynes can lead to the formation of cyclopropenes, which can be further functionalized. For the synthesis of a saturated cyclopropyl ring adjacent to an alkyne, the cyclopropanation would typically be performed on an enyne substrate, where the double bond is selectively cyclopropanated.
A significant modification of the Simmons-Smith reaction, known as the Furukawa modification, employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can enhance the reactivity of the system. tcichemicals.commdpi.com The Simmons-Smith reaction and its derivatives are known for their tolerance of various functional groups, including alcohols, ethers, and carbonyls, which makes them synthetically versatile. wikipedia.orgtcichemicals.com The stereochemistry of the cyclopropanation can often be directed by the presence of nearby hydroxyl groups, which coordinate to the zinc carbenoid. wikipedia.orgyoutube.com
Metal-Carbenoid Mediated Cyclopropanation
A broad and powerful class of reactions for cyclopropane synthesis involves the use of metal carbenoids derived from diazo compounds. wikipedia.org Transition metals, most notably rhodium and copper complexes, are effective catalysts for the decomposition of diazo compounds to generate a metal carbene intermediate. wikipedia.org This highly reactive species then adds to an alkene to form a cyclopropane ring. wikipedia.org
For the synthesis of cyclopropyl-alkynes, this methodology can be applied to enyne substrates. The choice of catalyst and the specific diazo compound can influence the efficiency and stereoselectivity of the cyclopropanation. For instance, rhodium carboxylate complexes, such as dirhodium tetraacetate, are widely used catalysts for these transformations. wikipedia.org The reaction mechanism is generally considered to be a concerted process where the metal carbene adds to the double bond, leading to the retention of the alkene's stereochemistry in the cyclopropane product. wikipedia.org Cobalt-based catalysts have also been developed for the asymmetric cyclopropanation of alkenes with α-alkynyldiazomethanes, providing a route to chiral alkynyl cyclopropanes. nih.gov
Table 2: Overview of Cyclopropanation Strategies
| Method | Carbene Source | Typical Catalyst/Reagent | Substrate |
|---|---|---|---|
| Simmons-Smith | Diiodomethane | Zinc-Copper Couple | Alkenes, Alkynes |
| Furukawa Modification | Diiodomethane | Diethylzinc | Alkenes, Alkynes |
| Metal-Carbenoid | Diazo compounds | Rhodium(II) or Copper complexes | Alkenes, Enynes |
Intramolecular Cyclopropanation Reactions
Intramolecular cyclopropanation reactions offer an efficient way to construct bicyclic systems containing a cyclopropane ring. In the context of alkyne-containing molecules, this often involves the reaction of an enyne, where the double bond and the alkyne are part of the same molecule.
Gold(I) complexes have emerged as particularly effective catalysts for the intramolecular cyclopropanation of enynes. rsc.orgnih.govlancs.ac.uk In these reactions, the gold catalyst activates the alkyne moiety, which then facilitates an intramolecular attack by the tethered alkene, leading to the formation of a bicyclic cyclopropane-containing product. rsc.org These reactions can proceed through various pathways, sometimes involving the formation of α-oxo gold carbenoids when an external oxidant is present. rsc.org
Another approach involves the titanocene-catalyzed cycloisomerization of enynes, which proceeds via an intramolecular ene reaction mechanism. Furthermore, palladium-catalyzed borylative enyne cyclizations can install a boron fragment that can be used for subsequent cross-coupling reactions. acs.org These intramolecular strategies are powerful tools for the rapid construction of complex molecular architectures containing the cyclopropyl-alkyne motif.
Advanced Retrosynthetic Analysis for Cyclopropyl-Alkynes
Retrosynthetic analysis is a powerful methodology in organic synthesis for designing the synthesis of complex molecules. lkouniv.ac.inslideshare.net This approach involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.in For molecules containing the cyclopropyl-alkyne motif, such as this compound, this analysis requires careful consideration of the unique chemical properties of both the strained three-membered ring and the linear alkyne functionality.
Disconnection Approaches for Alkynyl and Cyclopropyl Subunits
The retrosynthesis of this compound and related structures can be approached by disconnecting the molecule at several key locations, primarily targeting the ester, the alkyne, and the cyclopropane moieties. Each disconnection corresponds to a reliable chemical reaction performed in the forward, synthetic direction. lkouniv.ac.in
A primary disconnection strategy for alkynes is to break them down into an acetylide ion and an electrophilic component. youtube.com In the case of this compound, this can be visualized in a few ways. One common approach is to disconnect the bond between the cyclopropyl group and the alkyne, leading to a cyclopropyl electrophile and an ethyl propynoate (B1239298) anion synthon. Another powerful method involves disconnecting the alkyne at the C(sp)-C(sp) bond, which often leads back to cyclopropylacetylene (B33242) as a key intermediate.
The cyclopropane ring itself is typically disconnected via a retro-cyclopropanation reaction. This transforms the three-membered ring back into an alkene and a carbene or carbenoid. For instance, a cyclopropylacetylene intermediate could be retrosynthetically derived from vinylacetylene and a methylene (B1212753) source. researchgate.netnih.gov
The table below outlines the primary disconnection strategies for the this compound scaffold.
Table 1: Retrosynthetic Disconnections for this compound
| Disconnection Type | Bond Cleaved | Synthons (Imaginary Ions) | Synthetic Equivalents (Real Reagents) | Corresponding Forward Reaction |
|---|---|---|---|---|
| Ester Disconnection | O=C-OEt | Acylium Cation + Ethoxide | 3-Cyclopropylprop-2-ynoyl chloride + Ethanol | Esterification |
| Alkyne Disconnection 1 | Cyclopropyl-C≡ | Cyclopropyl Cation + Acetylide Anion | Cyclopropyl bromide + Ethyl propynoate (with base) | Nucleophilic Substitution/Coupling |
| Alkyne Disconnection 2 | C≡C-COOEt | Cyclopropylacetylide Anion + Carboxy Cation | Cyclopropylacetylene + Ethyl chloroformate | Acylation of an Acetylide |
| Cyclopropane Disconnection | C-C within ring | Alkene + Carbene | Vinylacetylene + Diazomethane (or Simmons-Smith reagent) | Cyclopropanation |
These disconnections represent the most logical pathways to deconstruct the target molecule. The most widespread synthetic method for preparing similar compounds often involves the homologation of aldehydes derived from cyclopropanated alkenes, which aligns with the cyclopropane and alkyne disconnection strategies. nih.gov
Strategic Considerations in Building Complex Cyclopropyl-Containing Scaffolds
The construction of complex molecules incorporating the cyclopropyl-alkyne unit requires careful strategic planning that extends beyond simple disconnection analysis. The unique steric and electronic properties of the cyclopropane ring, coupled with the reactivity of the alkyne, present both challenges and opportunities in synthesis. researchgate.netresearchgate.net
A key strategic consideration is the use of bifunctional cyclopropyl scaffolds that enable divergent synthesis. This approach allows for the creation of a diverse library of compounds from a single, readily accessible intermediate. nih.gov For instance, a scaffold containing both an ester and another modifiable handle (like a phenylsulfanyl group) permits orthogonal derivatization, where each functional group can be altered without affecting the other. nih.gov This strategy is highly efficient for generating lead-like compounds and molecular fragments for drug discovery.
Stereoselectivity is another critical factor, particularly when constructing chiral molecules. Chemoenzymatic strategies have emerged as a powerful tool for the highly diastereo- and enantioselective synthesis of cyclopropyl ketones. nih.govacs.org These enzymatically produced chiral building blocks can then be diversified through chemical transformations to access a wide array of complex, optically active cyclopropane-containing scaffolds. nih.gov
Further strategic decisions involve managing the inherent reactivity of the cyclopropane ring. While often viewed as a stable component, the high ring strain allows it to participate in unique ring-opening reactions. researchgate.net This reactivity can be strategically harnessed in a "deconstructive cyclopropanation" approach to create diverse molecular architectures that would be difficult to access through other means. researchgate.net
The table below summarizes key strategic points for synthesizing complex cyclopropyl-alkyne containing molecules.
Table 2: Strategic Considerations for Synthesis
| Strategy | Description | Key Advantage | Reference |
|---|---|---|---|
| Divergent Synthesis | Use of a bifunctional central scaffold to generate a library of diverse compounds through orthogonal derivatization. | High efficiency in creating molecular diversity from a common intermediate. | nih.gov |
| Chemoenzymatic Synthesis | Employment of enzymes to catalyze key steps, such as cyclopropanation, to achieve high stereoselectivity. | Access to enantiopure chiral building blocks, crucial for medicinal chemistry. | nih.govacs.org |
| Convergent Assembly | Synthesizing key fragments (e.g., the cyclopropylalkyne unit) separately before combining them in late-stage coupling reactions. | Increased overall yield and flexibility in complex molecule synthesis. | nih.gov |
| Functional Group Interconversion (FGI) | Modifying functional groups at various stages to facilitate desired reactions or to install the final required functionality. | Enables strategic manipulation of reactivity and allows access to target molecules that are not directly accessible. | ssbodisha.ac.in |
| Exploiting Ring Strain | Utilizing the inherent reactivity of the cyclopropane ring for planned ring-opening or rearrangement reactions to build complexity. | Provides access to unique molecular scaffolds through deconstructive strategies. | researchgate.net |
By carefully considering these disconnection approaches and strategic elements, chemists can devise efficient and elegant syntheses of complex molecules centered around the valuable this compound scaffold.
Electrophilic Addition Reactions to the Alkyne Moiety
The electron-rich triple bond of this compound is susceptible to electrophilic attack. However, the presence of the adjacent cyclopropyl group can significantly influence the reaction pathways and the stability of intermediates. While specific mechanistic studies on this particular compound are not extensively documented in the reviewed literature, the reactivity can be inferred from established principles of alkyne chemistry and the behavior of other cyclopropyl-substituted alkynes.
Halogenation Mechanisms and Stereochemical Outcomes
The halogenation of alkynes typically proceeds through an electrophilic addition mechanism. The reaction of an alkyne with a halogen, such as bromine (Br₂) or chlorine (Cl₂), is initiated by the formation of a bridged halonium ion intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then attacked by the halide ion in an anti-fashion, leading to the formation of a trans-dihaloalkene. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com
For this compound, the electrophilic addition of a halogen (X₂) would be expected to yield the corresponding (E)-2,3-dihalo-3-cyclopropylpropenoate. The reaction would likely proceed as follows:
Formation of the Halonium Ion: The alkyne attacks the halogen molecule, leading to the formation of a cyclic halonium ion.
Nucleophilic Attack: The halide ion (X⁻) then attacks one of the carbons of the cyclic intermediate from the opposite face, resulting in anti-addition.
The presence of the cyclopropyl group can influence the stability of any potential vinyl cation intermediates that might form, especially if the bridged halonium ion is not stable. Cyclopropyl groups are known to stabilize adjacent positive charges through conjugation. However, in many alkyne halogenations, the reaction proceeds via the bridged ion, which dictates the anti-stereochemistry. masterorganicchemistry.com The reaction with one equivalent of the halogen would yield the dihaloalkene, while an excess could lead to a tetrahaloalkane. masterorganicchemistry.com
Table 1: Expected Products of Halogenation
| Reactant | Reagent | Expected Major Product | Stereochemistry |
| This compound | Br₂ (1 equiv.) | Ethyl (2E)-2,3-dibromo-3-cyclopropylprop-2-enoate | anti-addition |
| This compound | Cl₂ (1 equiv.) | Ethyl (2E)-2,3-dichloro-3-cyclopropylprop-2-enoate | anti-addition |
Hydration and Oxymercuration Processes
The addition of water across the triple bond of an alkyne, known as hydration, can be achieved through different methods, most notably direct acid-catalyzed hydration and oxymercuration-demercuration.
Acid-Catalyzed Hydration: This reaction typically follows Markovnikov's rule, where the initial protonation of the alkyne leads to the formation of a vinyl cation at the more substituted position. libretexts.org For this compound, protonation would likely occur at the carbon atom further from the ester group, leading to a cation stabilized by the cyclopropyl group. Subsequent attack by water and tautomerization would yield a ketone. However, the formation of vinyl cations from alkynes is generally less favorable than the formation of carbocations from alkenes. quora.com Studies on other aryl-substituted cyclopropyl acetylenes have shown that the nature of the catalyst can significantly influence whether rearrangement products are formed, indicating the potential for vinyl carbocationic character in the intermediates. nih.govacs.org
Oxymercuration-Demercuration: This two-step procedure is a milder method for alkyne hydration that also follows Markovnikov regioselectivity but avoids carbocation rearrangements. libretexts.orglibretexts.orgyoutube.comlumenlearning.com The reaction proceeds through a cyclic mercurinium ion intermediate, which is then attacked by water at the more substituted carbon. libretexts.orglibretexts.orglumenlearning.com Subsequent demercuration with sodium borohydride (B1222165) yields the corresponding ketone. For this compound, this would result in the formation of ethyl 3-cyclopropyl-3-oxopropanoate.
Table 2: Expected Products of Hydration
| Reaction | Reagents | Expected Product |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Ethyl 3-cyclopropyl-3-oxopropanoate |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Ethyl 3-cyclopropyl-3-oxopropanoate |
Nucleophilic Attack Pathways
The alkyne in this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the ethyl ester group. This makes the β-carbon (the carbon atom of the triple bond further from the ester) electrophilic and susceptible to attack by nucleophiles. This is a form of conjugate or Michael addition. researchgate.net
The reaction with a nucleophile (Nu⁻) would proceed via attack at the β-carbon, with the resulting negative charge being stabilized by resonance involving the carbonyl group of the ester. Protonation of the intermediate would then yield the final addition product. The stereochemical outcome of such additions can be either syn or anti, depending on the specific nucleophile and reaction conditions.
Cycloaddition Reactions and Pericyclic Transformations
The triple bond of this compound can also participate in cycloaddition reactions, providing a route to various heterocyclic and carbocyclic systems. nih.gov
1,3-Dipolar Cycloadditions
1,3-dipolar cycloadditions are powerful reactions for the construction of five-membered rings. uchicago.edu In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the alkyne of this compound) in a concerted or stepwise fashion.
The reaction of alkynes with hydroxylamine (B1172632) is a well-established method for the synthesis of isoxazoles, which are important five-membered aromatic heterocycles. thieme-connect.de A specific procedure for the synthesis of 3-cyclopropyl-5-ethoxycarbonylisoxazole from this compound and hydroxylamine has been reported. thieme-connect.de
The reaction mechanism involves the nucleophilic addition of hydroxylamine to the activated alkyne. The initial attack of the nitrogen atom of hydroxylamine onto the β-carbon of the alkyne leads to an enamine-like intermediate. This is followed by an intramolecular cyclization, where the oxygen atom of the hydroxylamine attacks the carbonyl carbon of the ester group, and subsequent dehydration to form the aromatic isoxazole (B147169) ring.
A documented synthesis involves the dropwise addition of a methanol (B129727) solution of this compound to an ice-cold solution of hydroxylamine hydrochloride and sodium hydroxide (B78521) in water. The mixture is stirred at 0°C for 3 hours and then at room temperature for 20 hours before being acidified. thieme-connect.de
Table 3: Synthesis of 3-Cyclopropylisoxazole Derivative
| Reactants | Reagents & Conditions | Product |
| This compound, Hydroxylamine hydrochloride | NaOH, MeOH, H₂O, 0°C to rt | 5-Cyclopropylisoxazole-3-carboxylic acid (after hydrolysis of the ester) |
Reactions with Sydnones for Pyrazole (B372694) Synthesis
The reaction of this compound with sydnones, a class of mesoionic heterocyclic compounds, provides a direct route to pyrazole derivatives. This transformation proceeds through a [3+2] dipolar cycloaddition mechanism. researchgate.net Sydnones act as 1,3-dipoles, reacting with the alkyne (the dipolarophile) to form a bicyclic intermediate. This intermediate is unstable and undergoes a retro-Diels-Alder-type reaction, extruding carbon dioxide and leading to the formation of the aromatic pyrazole ring. The regioselectivity of this reaction is a key aspect, with the cyclopropyl group of the starting material influencing the final substitution pattern of the pyrazole product. researchgate.net
Applications of Azomethine Imines
Azomethine imines are another class of 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkynes like this compound. nih.govresearchgate.net These reactions are a powerful tool for the synthesis of nitrogen-containing heterocycles, specifically pyrazolidinones and related structures. nih.govnih.gov The cycloaddition can be highly stereoselective, particularly when using chiral azomethine imines, allowing for the synthesis of enantiomerically enriched products. nih.gov The resulting bicyclic pyrazolidinones can be further transformed, for instance, by hydrolysis to yield monocyclic pyrazolidinones or β-amino acids, highlighting the synthetic utility of this methodology. nih.govnih.gov
[4+2] and [5+2] Cycloaddition Pathways
Beyond [3+2] cycloadditions, this compound can also participate in higher-order cycloaddition reactions, offering pathways to seven-membered and larger ring systems.
Diels-Alder Type Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis, typically involving the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. youtube.comlibretexts.org In the context of this compound, the alkyne functionality can act as a dienophile. libretexts.org For this reaction to be efficient, the diene must be able to adopt an s-cis conformation. libretexts.org The presence of the cyclopropyl group can influence the reactivity and stereoselectivity of the Diels-Alder reaction. nih.gov The reaction proceeds via a concerted mechanism, where all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. libretexts.org
Rhodium(I)-Catalyzed Cycloadditions
Rhodium(I) catalysts can mediate a variety of cycloaddition reactions involving alkynes and other unsaturated systems. pku.edu.cnnih.gov Notably, rhodium(I) can catalyze [5+2] cycloadditions between vinylcyclopropanes and alkynes, leading to the formation of seven-membered rings. nih.govpku.edu.cn In these reactions, the vinylcyclopropane (B126155) acts as a five-carbon component. The mechanism involves the oxidative addition of the rhodium(I) catalyst to the cyclopropane ring, followed by coordination of the alkyne and subsequent migratory insertion and reductive elimination steps to furnish the cycloheptadiene product. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the ligands on the rhodium catalyst and the substituents on the reacting partners.
Metal-Catalyzed Reactivity and Functionalizations
The reactivity of this compound can be significantly expanded and controlled through the use of various transition metal catalysts. nih.gov
Nickel-Catalyzed Reactions
Detailed mechanistic investigations or synthetic reports on the nickel-catalyzed iminoalkynylation of olefins specifically utilizing this compound are not available in the current literature. However, related nickel-catalyzed transformations, such as the hydroimination of internal alkynes with N-H ketimines, have been studied. nih.govresearchgate.net These reactions proceed via a proposed anti-iminometalation of the alkyne, initiated by the coordination of the alkyne to a Ni(0) complex, followed by nucleophilic attack from the imine. nih.govresearchgate.net This suggests a potential, though unexplored, pathway for related multi-component reactions.
Nickel is well-known to facilitate reactions through radical pathways, often involving Ni(I), Ni(II), and Ni(III) oxidation states. nih.gov The general catalytic cycle for such processes can involve the generation of a radical from a substrate via interaction with a low-valent nickel species (e.g., Ni(I)). This radical can then be trapped by a nickel(II) complex, forming a high-valent Ni(III) intermediate, which subsequently undergoes reductive elimination to form the product and regenerate the active catalyst. nih.gov
In the context of molecules containing cyclopropane rings, nickel-catalyzed cross-electrophile coupling has been used for alkylcyclopropane synthesis. nih.govacs.org Mechanistic studies of these reactions support the involvement of alkyl radical intermediates. The catalytic cycle often begins with a Ni(0) species activating a substrate through halogen atom transfer to generate a Ni(I) species and an alkyl radical. nih.govacs.org This radical can then recombine with the nickel center before undergoing further steps. The lifetime and reactivity of the radical intermediate are crucial; for instance, rapid epimerization of stereocenters in the radical can lead to stereoablative outcomes. nih.govacs.org
While these studies establish the plausibility of nickel-catalyzed radical reactions involving cyclopropane-containing molecules, no specific examples employing this compound have been reported. The presence of the alkyne functionality in this compound would likely influence the course of any such radical reaction, potentially competing with or directing the reactivity of the cyclopropyl group.
Iron-Mediated Cross-Dehydrogenative Coupling
Iron-catalyzed cross-dehydrogenative coupling (CDC) provides a powerful method for forming C-C bonds directly from two C-H bonds, often proceeding through a radical-based mechanism. mdpi.com In the context of terminal alkynes, Fe-catalyzed CDC with compounds containing active C(sp³)-H bonds has been established. nih.gov Control experiments in these systems suggest that the conversion likely proceeds via a radical process. nih.gov
A proposed mechanism for the iron-catalyzed CDC of a C(sp³)–H bond with a C(sp)–H bond involves the generation of a radical at the C(sp³) position by an oxidant, often a peroxide, in the presence of an iron catalyst. The terminal alkyne can coordinate to the iron center, and the subsequent coupling of the radical with the alkyne leads to the final product.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Key Feature | Proposed Intermediate | Ref |
| Pyrimidine bearing 4-thiazolidinone (B1220212) (C(sp³)-H) | Terminal Alkyne (C(sp)-H) | Fe-catalyst | Direct C-H/C-H coupling | Radical species | nih.gov |
| Alkyne (propargylic C-H) | Alcohol | Fe-catalyst | Organometallic Umpolung | Organoiron species with radical character |
Rearrangement Reactions and Isomerizations
The combination of a strained cyclopropyl ring and an adjacent alkyne in this compound creates a substrate prone to various rearrangement reactions, particularly under thermal or metal-catalyzed conditions. Transition metal-catalyzed reactions of enynes, which are structurally related, are known to proceed through cyclopropyl metal carbene intermediates. researchgate.netnih.gov These intermediates are key to understanding skeletal rearrangements.
The general mechanism involves the coordination of the metal catalyst (e.g., Au(I), Pt(II)) to the alkyne, making it susceptible to intramolecular attack by the alkene (in the case of enynes) to form a cyclopropyl metal carbene. nih.gov This highly reactive intermediate can then undergo several transformations, including ring expansion of the cyclopropane to form cyclobutene (B1205218) complexes or other fragmentation pathways that lead to rearranged diene products. nih.gov
While this compound is not an enyne, the principles of metal-alkyne activation and subsequent rearrangement involving the adjacent cyclopropyl group are analogous. For instance, a patent describes a reaction where this compound is heated to 110°C in acetic acid with sodium iodide, leading to a complex multi-substituted product, suggesting that skeletal rearrangements can occur under these conditions. google.com The high temperature and presence of acid could facilitate isomerization pathways.
Sigmatropic Shifts
Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond migrates across a π-electron system. nih.gov In the context of this compound, acs.orgacs.org-sigmatropic rearrangements are of particular interest, especially under gold(I) catalysis. These reactions are known for their ability to construct complex molecular architectures under mild conditions.
Detailed mechanistic studies on analogous cyclopropyl-substituted propargylic esters, such as propargyl pivaloates, offer significant insights into the behavior of this compound. nih.gov Research utilizing stereochemically defined cis-disubstituted cyclopropanes as mechanistic probes has been instrumental in elucidating the reaction pathways. nih.gov
A key finding is the reversible nature of the Au(I)-catalyzed acs.orgacs.org-rearrangement of propargylic esters. nih.gov This reversibility was experimentally substantiated and is a critical aspect of the reaction mechanism. The process is believed to proceed through a cationic intermediate, leading to the formation of a gold(I)-coordinated allene (B1206475). The stability and subsequent reactions of this allene intermediate are heavily influenced by its electronic structure. nih.gov
The proposed mechanism, as applied to this compound, can be outlined as follows:
Coordination: The cationic Au(I) catalyst coordinates to the alkyne of this compound.
acs.orgacs.org-Rearrangement: A reversible acs.orgacs.org-sigmatropic shift occurs, proceeding through a cyclic carbocationic intermediate.
Allene Formation: A Grob-type fragmentation of this intermediate leads to a gold-coordinated allene.
Further Transformation: The allene can then undergo various subsequent reactions, depending on the conditions and the substitution pattern.
The use of a cyclopropyl group at the propargylic position serves as a sensitive probe for the presence of carbocationic character. If a significant positive charge develops alpha to the cyclopropane ring, a rapid isomerization from the cis to the more thermodynamically stable trans configuration of the cyclopropane would be expected. nih.gov
Table 1: Proposed Intermediates in the Au(I)-Catalyzed acs.orgacs.org-Sigmatropic Rearrangement of this compound
| Step | Intermediate | Description |
| 1 | Au(I)-Alkyne Complex | The gold catalyst coordinates to the triple bond of the starting material. |
| 2 | Cyclic Carbocation | A six-membered ring intermediate with developing positive charge. |
| 3 | Au(I)-Allene Complex | Formed via fragmentation, this is a key reactive intermediate. |
Stereochemical Control in Thermodynamic vs. Kinetic Processes
The principles of thermodynamic versus kinetic control are fundamental to understanding the stereochemical outcome of reactions involving this compound. wikipedia.org A reaction is under kinetic control when the product distribution is determined by the relative rates of competing pathways, favoring the product that is formed fastest. numberanalytics.commasterorganicchemistry.com Conversely, a reaction is under thermodynamic control when the product ratio is governed by the relative stabilities of the products, favoring the most stable product at equilibrium. libretexts.orgyoutube.com Reaction conditions such as temperature, solvent, and reaction time are critical in determining which regime dominates. wikipedia.org
In the context of the Au(I)-catalyzed rearrangement of cyclopropyl-substituted propargylic esters, stereochemical control is evident in the isomerization of the cyclopropane ring. Experimental observations on analogous systems show a rapid, reversible acs.orgacs.org-sigmatropic rearrangement that scrambles the stereochemistry at the propargylic position. nih.gov This is followed by a slower cis-to-trans isomerization of the cyclopropyl group. nih.gov
This two-stage process suggests that the initial scrambling is a kinetically favored, reversible process, while the subsequent isomerization of the cyclopropane ring is a thermodynamically driven process, leading to the more stable trans isomer. nih.gov The trans-cyclopropyl isomer is calculated to be more stable than the cis isomer. nih.gov
Table 2: Factors Influencing Stereochemical Outcome in the Rearrangement of Cyclopropyl-Substituted Propargylic Esters
| Control Type | Favored Product Characteristic | Typical Reaction Conditions | Observed Phenomenon |
| Kinetic Control | Lower activation energy, faster formation rate. masterorganicchemistry.com | Lower temperatures, shorter reaction times. numberanalytics.com | Rapid and reversible scrambling of the propargylic stereocenter via a acs.orgacs.org-sigmatropic shift. nih.gov |
| Thermodynamic Control | Greater thermodynamic stability. libretexts.org | Higher temperatures, longer reaction times, reversible conditions. masterorganicchemistry.com | Slower isomerization of the cis-cyclopropyl group to the more stable trans isomer. nih.gov |
The ability to control these reaction conditions allows for the selective formation of different stereoisomers. For instance, by keeping the reaction at a low temperature and for a short duration, it might be possible to favor products resulting from the initial kinetic rearrangement before significant isomerization to the thermodynamically preferred product occurs. Conversely, prolonged reaction times at higher temperatures would favor the formation of the most stable stereoisomer.
Applications in the Synthesis of Complex Molecular Architectures and Bioactive Scaffolds
Construction of Strained Polycyclic Systems
The inherent ring strain and electronic properties of the cyclopropyl (B3062369) and alkynyl groups in Ethyl 3-cyclopropylprop-2-ynoate make it a key substrate for creating highly strained molecular architectures. These structures are of significant interest in medicinal chemistry and materials science.
Bicyclo[1.1.0]butane Synthesis
The direct synthesis of bicyclo[1.1.0]butanes (BCBs) from cyclopropyl alkynes like this compound is not a standard transformation. Instead, the synthesis of these highly strained systems typically involves methods such as the diastereoselective carbometalation of cyclopropenes followed by a cyclization event to form the BCB ring system. nih.gov Another common approach is the intramolecular reaction of 1,3-dihalides with metals, known as the Wurtz reaction.
While not a direct precursor, the cyclopropyl alkyne motif is central to reactions involving BCBs. For instance, pre-formed BCBs undergo highly stereoselective Alder-ene-like reactions with cyclopropenes (generated in-situ from vinyl diazoacetates) to yield cyclopropyl-substituted cyclobutenes. nih.govorganic-chemistry.orgacs.org This highlights the chemical interplay between these strained three- and four-membered ring systems. A general strategy for forming polysubstituted BCBs involves the diastereoselective carbocupration of cyclopropenes, which generates a cyclopropyl copper intermediate that subsequently cyclizes to furnish the BCB scaffold. nih.gov This method allows for the creation of BCBs with multiple stereodefined quaternary centers. nih.gov
Spiro Compounds
Spiro compounds, which contain two rings connected by a single common atom, are valuable structures in drug discovery. This compound is a suitable precursor for spirocycle synthesis, primarily through cycloaddition reactions where its alkyne component acts as a dipolarophile.
A prominent method for constructing spiro-heterocycles is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. rsc.orgbeilstein-journals.org In this context, the electron-deficient alkyne of this compound can react with an azomethine ylide, which can be generated in-situ from the condensation of an amino acid with a ketone (e.g., isatin (B1672199) or ninhydrin). The cycloaddition leads to the formation of a five-membered nitrogen-containing ring, and if the azomethine ylide precursor is cyclic, the resulting product is a spiro compound. rsc.org This strategy provides a direct route to polysubstituted spiro[indoline-3,3′-pyrrolidines] and related frameworks. rsc.org
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
| This compound | Azomethine Ylide (from Isatin) | [3+2] Cycloaddition | Spiro[indoline-pyrrolidine] |
| This compound | Azomethine Ylide (from Ninhydrin) | [3+2] Cycloaddition | Bis-spirocyclic systems |
Heterocyclic Chemistry: Accessing Diverse Nitrogen-Containing Rings
The activated alkyne in this compound serves as an excellent electrophile and dipolarophile, enabling the synthesis of a wide array of nitrogen-containing heterocycles through cycloaddition and condensation reactions.
Isoxazole (B147169) Synthesis
The synthesis of isoxazoles from this compound is efficiently achieved via a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the alkyne of this compound acting as the "dipolarophile" and a nitrile oxide serving as the "1,3-dipole". wikipedia.orgmdpi.com
The nitrile oxide is typically generated in situ to avoid its dimerization. Common methods for its generation include the dehydration of primary nitroalkanes or the dehydrohalogenation of hydroximoyl chlorides. mdpi.comnih.gov The subsequent cycloaddition with the cyclopropyl-substituted alkyne is generally regioselective and proceeds under mild conditions to yield the corresponding 3,5-disubstituted isoxazole, which bears the cyclopropyl group at the 5-position. nih.gov This method is highly versatile, as a wide variety of substituents can be introduced on the nitrile oxide precursor. nih.gov
| Dipolarophile | Nitrile Oxide Precursor | Reagent for Nitrile Oxide Generation | Product |
| This compound | Benzaldehyde Oxime | N-Chlorosuccinimide (NCS) | Ethyl 5-cyclopropyl-3-phenylisoxazole-4-carboxylate |
| This compound | Nitroethane | Phenyl isocyanate | Ethyl 5-cyclopropyl-3-methylisoxazole-4-carboxylate |
| This compound | Arylhydroximoyl chloride | Triethylamine | Ethyl 3-aryl-5-cyclopropylisoxazole-4-carboxylate |
Pyrazole (B372694) and Pyrazolidinone Derivatives
Pyrazole and its derivatives are important pharmacophores synthesized through the condensation of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. youtube.com this compound, as an α,β-acetylenic ester, serves as an effective 1,3-dielectrophile equivalent for this purpose.
The reaction is initiated by a Michael-type addition of one nitrogen atom of hydrazine to the β-carbon of the alkyne. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl group, leading to the formation of a five-membered ring after the elimination of ethanol (B145695). This process, known as the Knorr pyrazole synthesis, results in the formation of a pyrazolone (B3327878) (a pyrazolidinone derivative). youtube.com The use of substituted hydrazines (e.g., phenylhydrazine (B124118) or methylhydrazine) allows for the synthesis of N-substituted pyrazolone derivatives. beilstein-journals.org
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Class |
| This compound | Hydrazine Hydrate | Ethanol, Reflux | 5-Cyclopropyl-pyrazolidin-3-one |
| This compound | Phenylhydrazine | Acetic Acid | 5-Cyclopropyl-1-phenyl-pyrazolidin-3-one |
| This compound | Methylhydrazine | Methanol (B129727) | 5-Cyclopropyl-1-methyl-pyrazolidin-3-one |
Other Nitrogen Heterocycles
Beyond isoxazoles and pyrazoles, the versatile alkyne functionality of this compound allows for its use in the synthesis of other important nitrogen heterocycles. A prime example is the construction of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition. wikipedia.org
This reaction involves the [3+2] cycloaddition between an organic azide (B81097) and a terminal or internal alkyne. wikipedia.org When this compound is treated with an organic azide (e.g., benzyl (B1604629) azide), it undergoes cycloaddition to furnish a highly substituted 1,2,3-triazole. This reaction is a cornerstone of "click chemistry" and can be conducted under thermal conditions or, more commonly, catalyzed by copper(I) salts. The copper-catalyzed version (CuAAC) is known for its high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.
| Reactant 1 | Reactant 2 | Conditions | Product Class |
| This compound | Benzyl Azide | Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | 1-Benzyl-4-carboxyethyl-5-cyclopropyl-1,2,3-triazole |
| This compound | Phenyl Azide | Heat (Thermal) | Mixture of 1,4- and 1,5-disubstituted triazoles |
| This compound | Trimethylsilyl Azide | Ruthenium catalyst | N-H Triazole |
Strategic Intermediates in Natural Product Total Synthesis
The synthesis of complex natural products often relies on the use of strategic intermediates that enable the efficient construction of challenging ring systems and stereocenters. This compound, with its combination of a strained ring and a reactive π-system, offers unique opportunities for bond-forming reactions, making it a valuable tool in the synthesis of diverse natural products like diterpenes and alkaloids.
The intricate polycyclic structures of diterpenes present significant synthetic challenges. nih.gov While a direct total synthesis of a complex diterpene explicitly employing this compound is not extensively documented, the inherent reactivity of this building block suggests its potential in strategic approaches. The cyclopropyl group can act as a linchpin in various transformations, including ring-opening and rearrangement reactions, to construct larger ring systems common in diterpenes. For instance, the strain energy of the cyclopropane (B1198618) ring can be harnessed to drive thermodynamically favorable rearrangements, leading to the formation of five, six, or even larger rings.
Furthermore, the alkyne functionality provides a handle for a wide array of synthetic transformations. It can participate in cycloaddition reactions, such as the Diels-Alder or Pauson-Khand reactions, to rapidly assemble polycyclic frameworks. The ester moiety can be readily transformed into other functional groups, adding to the synthetic versatility of this intermediate. The combination of these reactive sites within a single molecule allows for the design of elegant and efficient synthetic routes towards complex diterpenoid skeletons.
| Synthetic Strategy | Potential Application of this compound | Resulting Structural Motif |
| Ring-Opening/Rearrangement | The cyclopropyl ring can undergo cleavage and rearrangement to form larger carbocyclic systems. | Formation of cyclopentane, cyclohexane, or macrocyclic rings found in various diterpenes. |
| Cycloaddition Reactions | The alkyne can act as a dienophile or enyne component in cycloadditions. | Rapid construction of bicyclic or polycyclic diterpene core structures. |
| Functional Group Interconversion | The ester group can be converted to aldehydes, alcohols, or other functionalities. | Installation of key functional groups required for the target diterpene. |
The synthesis of alkaloids, a diverse class of nitrogen-containing natural products, has been a driving force for the development of new synthetic methodologies. A notable strategy that highlights the potential of cyclopropyl-containing building blocks is the use of cyclopropyl ring-opening rearrangements in the synthesis of lycorine-type alkaloids. rsc.org In a reported synthesis, a key step involves the rearrangement of a cyclopropyl-containing intermediate to construct the characteristic cis-B/C ring system of the target alkaloids. rsc.org This transformation demonstrates how the latent reactivity of the cyclopropyl group can be unveiled to forge complex and stereochemically rich alkaloid skeletons.
While the specific use of this compound in this context is not detailed, its structure is primed for similar applications. The electron-withdrawing ester group can influence the regioselectivity of the cyclopropyl ring-opening, providing a means to control the formation of specific alkaloid frameworks. The alkyne can also serve as a precursor to other functional groups necessary for the final alkaloid structure.
| Alkaloid Type | Key Synthetic Transformation Involving Cyclopropyl Moiety | Example of Synthesized Alkaloid |
| Lycorine-type | Cyclopropyl ring-opening rearrangement | (±)-γ-Lycorane, Anhydrocaranine |
The development of enantioselective methods for the synthesis of chiral molecules is of paramount importance in medicinal chemistry. The acetylenic moiety of this compound is a key functional group that can be manipulated with high stereocontrol. A powerful strategy for the synthesis of chiral acetylenic derivatives is the nickel/Lewis acid-catalyzed asymmetric propargylic substitution reaction. nih.gov This method allows for the enantioselective alkylation of propargylic electrophiles, providing access to a wide range of chiral alkynes that are valuable building blocks for bioactive compounds. nih.gov
This catalytic system could be applied to derivatives of this compound, enabling the enantioselective introduction of various substituents at the propargylic position. The resulting chiral cyclopropyl-alkyne building blocks would be highly valuable for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.
| Catalytic System | Reaction Type | Potential Chiral Product from this compound Derivative |
| Nickel/Lewis Acid | Asymmetric Propargylic Substitution | Enantioenriched α-substituted cyclopropyl acetylenic esters |
Contributions to Scaffold-Based Drug Discovery and Medicinal Chemistry Research
The search for novel drug candidates with improved efficacy and safety profiles is a central theme in medicinal chemistry. The unique structural and electronic properties of the cyclopropyl group make it a "privileged" scaffold in drug design, often enhancing metabolic stability and binding affinity. nih.govresearchgate.net this compound serves as an excellent starting point for the generation of novel molecular scaffolds with potential therapeutic applications.
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, isofunctional scaffold to generate novel chemotypes with potentially improved properties. nih.gov The rigid and three-dimensional nature of the cyclopropyl ring makes it an attractive element for scaffold hopping.
This compound can be envisioned as a versatile starting material for scaffold hopping strategies. The alkyne functionality can be elaborated through various chemical transformations, such as cycloadditions, to generate a diverse array of new ring systems. For example, a [3+2] cycloaddition with an azide would lead to a triazole-containing scaffold, while a reaction with a nitrile oxide would yield an isoxazole. These new heterocyclic scaffolds, bearing the cyclopropyl moiety, could mimic the spatial arrangement of functional groups in a known pharmacophore while possessing a completely different core structure.
The development of diverse libraries of chiral building blocks is crucial for drug discovery. Chemoenzymatic strategies have emerged as a powerful tool for the stereoselective synthesis of functionalized cyclopropanes. For instance, engineered enzymes have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones, producing chiral cyclopropyl ketones. nih.gov These ketones are versatile intermediates that can be further diversified to generate a wide range of enantiopure cyclopropane-containing scaffolds. nih.gov
Although this example uses diazoketones, the principle can be extended to derivatives of this compound. The alkyne could be hydrated to a ketone, which could then be a substrate for such chemoenzymatic diversification. The resulting chiral cyclopropyl scaffolds can serve as core motifs for the development of new drugs.
| Starting Material | Key Transformation | Resulting Scaffold | Potential Application |
| Cyclopropyl Ketone (from alkyne hydration) | Chemoenzymatic Diversification | Diverse library of chiral cyclopropane derivatives | Building blocks for medicinal chemistry and drug discovery |
| This compound | [3+2] Cycloaddition with Azides | Cyclopropyl-substituted Triazoles | Novel heterocyclic scaffolds for scaffold hopping |
| This compound | [3+2] Cycloaddition with Nitrile Oxides | Cyclopropyl-substituted Isoxazoles | Novel heterocyclic scaffolds for scaffold hopping |
Ligand-Based and Structure-Based Scaffold Replacement Methodologies
The concept of scaffold replacement is a cornerstone of modern medicinal chemistry, aiming to identify novel core structures (scaffolds) for bioactive compounds to improve properties such as potency, selectivity, and pharmacokinetic profiles. While specific, documented examples of using this compound in extensive scaffold replacement studies are not widely available in the reviewed literature, its chemical nature suggests its potential utility in such methodologies.
The cyclopropyl group is often employed as a bioisosteric replacement for other chemical groups in drug design. acs.orgscientificupdate.comresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. cambridgemedchemconsulting.com The replacement of a gem-dimethyl group or a vinyl group with a cyclopropyl ring can introduce conformational rigidity, which can be advantageous for binding to a biological target. acs.org This rigidity can help in positioning other pharmacophoric elements in an optimal orientation for interaction with a receptor, potentially leading to an entropically more favorable binding. iris-biotech.de
In the context of ligand-based drug design, where the structure of the target receptor is unknown, a molecule like this compound could serve as a starting point for creating a new scaffold that mimics the shape and electronic properties of a known active ligand. The compact and three-dimensional nature of the cyclopropyl group can be exploited to explore new chemical space around a pharmacophore.
In structure-based drug design, where the three-dimensional structure of the target is known, the cyclopropyl alkyne scaffold of this compound offers a rigid linker that can be used to connect different functional groups within a molecule. This can be particularly useful in fragment-based drug discovery, where small molecular fragments that bind to the target are identified and then linked together to create a more potent lead compound. The alkyne functionality provides a versatile handle for further chemical modifications through reactions like click chemistry, allowing for the efficient generation of a library of compounds with diverse substituents for structure-activity relationship (SAR) studies.
Computational Approaches in Scaffold Design
Computational chemistry plays a crucial role in modern drug discovery, enabling the in silico design and evaluation of novel molecular scaffolds. While specific computational studies focusing exclusively on this compound for scaffold design are not prominent in the searched literature, the general principles of computational chemistry can be applied to understand its potential.
Molecular docking simulations could be employed to virtually screen libraries of compounds containing the this compound scaffold against a variety of biological targets. These simulations would predict the binding mode and affinity of the compounds, helping to prioritize synthetic efforts. Furthermore, quantum mechanics calculations could be used to study the reactivity of the alkyne group and to design novel chemical transformations for the elaboration of the scaffold.
The use of computational tools in conjunction with synthetic chemistry allows for a more rational approach to scaffold design. For a molecule like this compound, computational studies could help to identify which of its inherent properties—such as rigidity, lipophilicity, and metabolic stability—could be best exploited in the design of new bioactive molecules. For instance, replacing a flexible linker in a known drug with the rigid cyclopropylpropiolate scaffold could be modeled to assess the impact on binding affinity and selectivity before undertaking synthetic work. The cyclopropyl group is known to be able to reduce lipophilicity in comparison to other groups like isopropyl or phenyl, a property that can be computationally modeled and is often desirable for improving the pharmacokinetic properties of a drug candidate. iris-biotech.de
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 123844-20-2 |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
Table 2: Reported Synthetic Applications of this compound
| Application | Reactant(s) | Product Class | Reference |
| Synthesis of RET kinase inhibitors | Ethyl 3-cyclopropylpropiolate, 4-amino-5-bromo-pyrrolo[2,3-d]pyrimidine derivative | Substituted pyrrolo[2,3-d]pyrimidines | WO2019143977A1 |
| Synthesis of antimicrobial agents | Ethyl 3-cyclopropylpropiolate, N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine | Quinolizinone type compounds | WO1996039407A1 |
| Synthesis of plant growth regulators | This compound, sodium iodide | Substituted cyano cycloalkyl pent-2-en-4-ynes | US20170210701A1 |
Advanced Characterization and Spectroscopic Analysis in Research
X-ray Diffraction Studies for Structural Elucidation
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For novel compounds like Ethyl 3-cyclopropylprop-2-ynoate, single-crystal XRD provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not widely published, the analysis of related cyclopropyl-containing molecules illustrates the utility of this technique.
In a study on N-[2,2-dimethyl-3-(2-methylpropenyl)-cyclopropylcarbonyl]-5-methylisoxazolin-3-one, a complex molecule also featuring a cyclopropane (B1198618) ring, X-ray crystallography was used to determine its detailed solid-state conformation. researchgate.net The crystal was found to be triclinic, belonging to the P-1 space group, with specific unit cell dimensions (a = 6.146(5) Å, b = 8.473(6) Å, c = 14.383(5) Å; α = 77.47(4)°, β = 82.84(4)°, γ = 69.00(8)°). researchgate.net This level of detail is instrumental in understanding the steric and electronic properties of the molecule, which in turn influence its reactivity. For this compound, such data would reveal the precise orientation of the cyclopropyl (B3062369) group relative to the reactive ynoate moiety, offering insights into its conformational preferences and how it interacts with other reagents. The general principles of using X-ray diffraction for determining crystal structures are a fundamental part of chemical analysis. ssbodisha.ac.in
Table 1: Illustrative Crystallographic Data for a Cyclopropyl-Containing Compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.146(5) |
| b (Å) | 8.473(6) |
| c (Å) | 14.383(5) |
| α (°) | 77.47(4) |
| β (°) | 82.84(4) |
| γ (°) | 69.00(8) |
Data from a study on N-[2,2-dimethyl-3-(2-methylpropenyl)-cyclopropylcarbonyl]-5-methylisoxazolin-3-one, illustrating the type of information obtained from X-ray diffraction studies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Delineation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating reaction mechanisms. researchgate.netcymitquimica.com It allows for the in-situ monitoring of reactions, identification of transient intermediates, and determination of stereochemical outcomes. researchgate.netcymitquimica.com In the context of reactions involving this compound, ¹H and ¹³C NMR are fundamental for tracking the transformation of the starting material and the formation of products.
For instance, in reactions involving the cyclopropyl group, NMR can reveal whether the ring remains intact or undergoes opening. The chemical shifts and coupling constants of the cyclopropyl protons are highly sensitive to their chemical environment. A patent for the preparation of related cyclopropyl acrylic derivatives provides specific ¹H-NMR data that illustrates this. For (E)-the cyclopropyl acrylic isopropyl ester, the following peaks were reported: δ 6.41 (dd, J=9.71, 15.9Hz, 1H), 5.88 (d, J=15.9Hz, 1H), 5.04 (septet, J=5.29Hz, 1H), and 1.45-1.65 (m, 1H). google.com The distinct signals for the vinyl and cyclopropyl protons allow for clear structural assignment.
Furthermore, advanced NMR techniques can be employed to delineate complex reaction pathways. For example, in gold-catalyzed rearrangements of propargylic esters, where a cyclopropane ring is used as a mechanistic probe, ¹H NMR analysis can track the scrambling of stereochemistry in the starting material as the reaction progresses. rsc.org This provides experimental evidence for the reversibility of certain steps in the catalytic cycle. rsc.org The observation of changes in the signals corresponding to the cyclopropyl and propargylic protons over time allows for a detailed understanding of the reaction dynamics.
Table 2: Representative ¹H-NMR Data for a Structurally Related Acrylate
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |
|---|---|---|
| Vinylic Proton | 6.41 | dd, J = 9.71, 15.9 |
| Vinylic Proton | 5.88 | d, J = 15.9 |
| Isopropyl CH | 5.04 | septet, J = 5.29 |
| Cyclopropyl CH | 1.45-1.65 | m |
Data for (E)-the cyclopropyl acrylic isopropyl ester, demonstrating the characteristic signals observed in NMR spectra for such structures. google.com
High-Resolution Mass Spectrometry for Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio. This allows for the determination of the elemental composition of a molecule, which is essential for confirming the identity of newly synthesized compounds like this compound and its reaction products.
For this compound (C₈H₁₀O₂), the theoretical exact mass would be calculated and compared against the experimental value obtained from an HRMS instrument. Any subsequent products from reactions involving this ester would also be subjected to HRMS analysis to confirm their elemental composition, thereby validating the proposed reaction outcome.
Table 3: Example of HRMS Data for Molecular Formula Confirmation
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| (2S)-2-[(2E)-3-(4-fluorophenyl)prop-2-enamido]-3-phenylpropyl(2E)-3-(4-fluorophenyl)prop-2-enoate | C₂₇H₂₄F₂NO₃ | 448.1724 | 448.1725 |
Illustrative data from a research article, showcasing the precision of HRMS in confirming the elemental composition of a synthesized molecule. rsc.org
Computational and Theoretical Studies in Organic Reactivity and Design
Density Functional Theory (DFT) Calculations on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For Ethyl 3-cyclopropylprop-2-ynoate, DFT calculations would be instrumental in elucidating the mechanisms of its various potential reactions. For instance, in cycloaddition reactions, DFT could map out the entire reaction pathway, identifying the energies of reactants, products, and any transition states or intermediates. This would help in understanding whether a reaction proceeds through a concerted or a stepwise mechanism. However, no specific DFT studies on the reaction mechanisms of this compound have been published.
Prediction of Stereoselectivity and Regioselectivity
Computational chemistry plays a crucial role in predicting the outcomes of chemical reactions where multiple products can be formed. For this compound, which has multiple reactive sites, predicting the stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another) is key to its synthetic applications. Theoretical models can calculate the activation energies for the formation of different products, with the lowest energy pathway indicating the most likely outcome. Such predictive studies for this compound are not currently documented in the literature.
Modeling of Transition States and Intermediates
The characterization of transient species such as transition states and reaction intermediates is fundamental to understanding reaction kinetics and mechanisms. Computational modeling allows for the geometric and energetic properties of these short-lived structures to be determined. For reactions involving this compound, modeling could reveal the structure of key intermediates, such as carbocations or radicals, and the transition states leading to their formation and subsequent reaction. This information is vital for optimizing reaction conditions. At present, there are no published models of transition states or intermediates specifically for reactions involving this compound.
In Silico Screening and Scaffold Analysis
In the context of drug discovery and materials science, in silico screening involves using computational methods to search large databases of virtual compounds to identify those with desirable properties. If this compound were to be considered as a scaffold (a core chemical structure), computational tools could be used to virtually modify its structure and predict the biological activity or material properties of the resulting derivatives. This type of scaffold analysis helps in designing new molecules with enhanced functions. However, no such in silico screening or scaffold analysis studies featuring this compound have been reported.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Enhanced Selectivity
The quest for catalysts that can precisely control the outcome of reactions involving the cyclopropyl-alkynyl system is a major research thrust. The development of such systems is crucial for enhancing chemo-, regio-, and stereoselectivity, thereby avoiding the formation of unwanted byproducts and enabling the synthesis of complex molecules with high precision.
Recent advancements have seen the successful application of transition metal catalysts, particularly gold and rhodium complexes, in activating the alkyne moiety of cyclopropyl (B3062369) alkynes for a variety of transformations. Gold(I) catalysts, for instance, have been shown to effectively activate the triple bond towards nucleophilic attack. In one notable example, a cationic gold(I) complex was used to catalyze the intramolecular addition of an oxygen-containing nucleophile to a cyclopropyl alkyne, leading to the formation of bicyclo[3.2.0]heptene structures. acs.orgnih.gov Another study detailed the use of an IPrAuCl/AgNTf₂ system for the reaction of a cyclopropyl propiolate with anthranil, showcasing the tailored reactivity achievable with modern gold catalysts. nycu.edu.tw
Rhodium(I) catalysts have also emerged as powerful tools. Cationic rhodium(I) complexes have been demonstrated to catalyze highly efficient intermolecular [5+2] cycloaddition reactions between vinylcyclopropanes and alkynes. acs.org This method provides a rapid, room-temperature route to complex seven-membered rings, which are valuable scaffolds in medicinal chemistry. Furthermore, rhodium-catalyzed stereoselective cyclopropanation remains a benchmark for creating specific diastereomers in the synthesis of complex natural products. rsc.org
The table below summarizes key catalytic systems being explored for reactions involving the cyclopropyl-alkyne motif.
| Catalyst System | Reaction Type | Substrate Type | Product | Key Finding | Reference(s) |
| Gold(I) Complexes (e.g., IPrAuCl/AgNTf₂) | Intramolecular Cyclization / Addition | Cyclopropyl alkynes with tethered nucleophiles | Bicyclo[3.2.0]heptenes, Substituted quinolines | Activates the alkyne for nucleophilic attack, enabling complex cascade reactions and ring formations. | acs.orgnih.govnycu.edu.tw |
| Rhodium(I) Complexes (e.g., [(C₁₀H₈)Rh(cod)]⁺ SbF₆⁻) | [5+2] Cycloaddition | Vinylcyclopropanes and Alkynes | Cycloheptenes | Catalyzes rapid and efficient formation of seven-membered rings at room temperature. | acs.org |
| Rhodium(II) Acetate | Cyclopropanation | Alkenes and Diazo compounds | Cyclopropanes | Provides high stereoselectivity in the formation of the cyclopropane (B1198618) ring itself. | rsc.org |
| Nickel Complexes / Sodium Iodide | Cross-Electrophile Coupling / Ring-Opening | Cyclopropyl ketones and Alkyl halides | γ-Alkyl Ketones | Achieves high reactivity and regioselectivity, demonstrating a pathway for C-C bond formation via ring-opening. |
Future efforts in this area will likely focus on the design of new chiral ligands to achieve high enantioselectivity in these transformations, as well as the discovery of catalysts based on more abundant and less toxic metals to improve the sustainability of these synthetic methods.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The integration of synthetic routes for cyclopropyl-alkyne derivatives with continuous flow chemistry represents a significant step towards more sustainable and scalable chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to scale up production seamlessly.
A prime example of this integration is the development of a continuous-flow photochemical [2+2] cycloaddition to produce cyclobutenes from cyclopropyl alkynes. almacgroup.comucd.ie Researchers have utilized a Vapourtec E-series flow module equipped with a UV150 photoreactor and modern high-power LED light sources. ucd.ie This approach replaces inefficient and hazardous medium-pressure mercury lamps, offering a more energy-efficient and selective method. almacgroup.comucd.ie The cyclopropyl alkyne was shown to be a successful reaction partner, affording the desired cyclobutene (B1205218) product in high yield despite the inherent photosensitivity of the cyclopropane ring. almacgroup.comucd.ie
Furthermore, these flow processes can be readily combined with subsequent reaction steps. For instance, the cyclobutene products have been directly hydrogenated in a continuous manner using an H-Cube® Mini reactor with a Pd/C catalyst cartridge, yielding highly substituted cyclobutanes, which are sought-after building blocks in medicinal chemistry. almacgroup.com
| Technology | Reaction | Substrates | Key Advantage | Reference(s) |
| LED Photoreactor (Continuous Flow) | [2+2] Cycloaddition | Cyclopropyl alkyne and Maleimide | Energy-efficient, scalable, and safer alternative to traditional UV lamps for accessing cyclobutenes. | almacgroup.comucd.ie |
| H-Cube® Mini (Continuous Flow) | Hydrogenation | Cyclobutene | Allows for tandem reactions, directly converting the initial product into a more saturated, valuable building block. | almacgroup.com |
| Visible Light Photocatalysis | [2+2] Cycloaddition | Cyclopropyl alkyne and Maleimide | Utilizes a green energy source and avoids high-energy UV radiation, offering a more sustainable synthetic route. | nih.gov |
The future of this field lies in the development of fully automated, multi-step flow systems that can convert simple starting materials into complex, functionalized molecules containing the cyclopropyl-alkyne motif with minimal manual intervention. The use of immobilized catalysts and reagents within flow reactors will further enhance the sustainability and cost-effectiveness of these processes.
Exploration of New Reactivity Modes for the Cyclopropyl-Alkynyl System
The unique electronic and steric properties of Ethyl 3-cyclopropylprop-2-ynoate and related structures provide a fertile ground for discovering novel chemical reactions. The strain energy of the cyclopropane ring can be harnessed as a driving force for ring-opening reactions, while the alkyne can participate in a wide array of cycloadditions and rearrangements.
Researchers are actively exploring reactivity modes beyond simple additions to the alkyne. These include:
Pericyclic Reactions: The system is an ideal candidate for various cycloaddition reactions. As mentioned, photochemical and photocatalytic [2+2] cycloadditions with alkenes provide access to cyclobutene rings. almacgroup.comnih.gov Furthermore, Rh(I)-catalyzed [5+2] cycloadditions with vinylcyclopropanes have been developed to construct seven-membered cycloheptene (B1346976) rings. acs.org
Cascade Reactions and Rearrangements: The activation of the alkyne by a Lewis acid or transition metal can trigger a cascade of reactions. Gold(I) catalysis, for example, can initiate an intramolecular cyclization of a tethered alcohol onto the alkyne, followed by a rearrangement of the cyclopropyl group to form bicyclo[3.2.0]heptenes. acs.orgnih.gov Similarly, silver(I) catalysts have been employed in enantioselective dearomative cyclization cascades of tryptamine (B22526) derivatives bearing a cyclopropyl-ynone fragment, rapidly building molecular complexity. nih.gov
Ring-Opening Reactions: The inherent strain of the cyclopropane ring can be exploited. A patent describes a reaction where this compound is treated with sodium iodide in acetic acid, suggesting a process that could involve addition to the alkyne followed by ring-opening of the cyclopropyl group to form a more complex acyclic structure. google.comgoogleapis.com
The exploration of these new reactivity patterns is not only of academic interest but also holds immense potential for the rapid synthesis of novel molecular scaffolds for drug discovery and materials science.
Bio-inspired Synthetic Approaches and Mimicry of Natural Processes
Nature is the ultimate architect of complex molecules. Bio-inspired synthesis seeks to emulate the efficiency and elegance of biosynthetic pathways to construct natural products and their analogs in the laboratory. The cyclopropyl-alkyne motif, while not widespread in nature, is present in some important bioactive molecules, such as the antiretroviral drug efavirenz. The principles of its reactivity are highly relevant to bio-inspired synthetic design.
One key bio-inspired concept is the use of cascade reactions, where a single synthetic event triggers the formation of multiple bonds and stereocenters, mimicking how enzymes build complex skeletons from simple precursors. The aforementioned Ag(I)-catalyzed enantioselective dearomative cyclization cascade to form polycyclic alkaloid scaffolds is a prime example of this approach. nih.gov This strategy uses a modular design, starting from simple tryptamine derivatives and reacting them with ynone precursors structurally related to this compound to assemble complex tetracyclic systems in a few efficient steps. nih.gov
Another biomimetic strategy involves drawing inspiration from how nature forms strained rings. For instance, the biosynthesis of many cyclopropane-containing natural products involves a "cryptic halogenation" step, where an enzyme installs a halogen that acts as a leaving group in a subsequent intramolecular S_N2 reaction to close the three-membered ring. escholarship.org Synthetic chemists can mimic this logic to design novel cyclopropanation methods.
The work of research groups like the Wender group emphasizes "function through bio-inspired, synthesis-informed design," where the goal is not just to make a target molecule but to create analogs with improved function by using synthetically efficient and logic-driven routes. stanford.eduacademictree.org Cationic cyclization reactions terminated by alkynes, which are a cornerstone of biomimetic polyene cyclizations for steroid synthesis, are also being re-examined to expand their utility beyond their traditional roles. uniovi.es
Future research in this area will continue to bridge the gap between biosynthesis and laboratory synthesis, using the unique reactivity of building blocks like this compound to devise novel, efficient, and biomimetic routes to molecules with valuable biological or material properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-cyclopropylprop-2-ynoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with Sonogashira coupling between cyclopropane derivatives and ethyl propiolate, using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst. Optimize solvent polarity (e.g., THF vs. DMF), temperature (40–80°C), and stoichiometry via Design of Experiments (DOE) to maximize yield . Monitor reaction progress using TLC or GC-MS. For cyclopropane precursors, consider [2+1] cycloaddition strategies with dichlorocarbene intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The cyclopropane ring protons appear as a multiplet at δ 1.0–1.5 ppm, while the alkyne proton is absent due to symmetry. Ethyl ester protons resonate as a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm).
- IR : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and alkyne (C≡C) stretch at ~2100 cm⁻¹.
- HRMS : Calculate exact mass (C₈H₁₀O₂) for molecular ion [M]⁺ (138.0681 Da) and fragmentation patterns (e.g., loss of CO₂Et). Cross-validate with reference data from databases like NIST .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. Store the compound in airtight containers at –20°C, away from oxidizing agents. For waste disposal, neutralize with aqueous sodium bicarbonate before transferring to halogenated waste streams .
Advanced Research Questions
Q. How does the cyclopropane ring influence the reactivity of this compound in transition-metal-catalyzed reactions?
- Methodological Answer : The strained cyclopropane ring enhances electron-deficient character at the alkyne, facilitating oxidative addition with Pd(0) or Au(I) catalysts. Compare catalytic efficiency using kinetic studies (e.g., in situ FTIR to track alkyne consumption). Contrast with non-cyclopropyl analogs to isolate steric vs. electronic effects. Reference computational studies (DFT) to map orbital interactions .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
- Methodological Answer : Re-evaluate calorimetric measurements (e.g., bomb calorimetry) under controlled moisture and oxygen levels. Cross-check with gas-phase ion energetics via mass spectrometry (e.g., threshold collision-induced dissociation). Validate using group-additivity models or ab initio calculations (e.g., G4 theory) to reconcile discrepancies .
Q. How can this compound serve as a precursor for bioactive polymer scaffolds?
- Methodological Answer : Polymerize via radical-initiated thiol-yne click chemistry, using AIBN as an initiator and dithiol crosslinkers. Characterize polymer properties (Tg, tensile strength) via DSC and DMA. Assess biocompatibility using in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and compare with PEG-based hydrogels. Optimize monomer-to-crosslinker ratios for controlled drug release profiles .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement statistical process control (SPC) with control charts for critical parameters (e.g., catalyst purity, solvent dryness). Use Quality-by-Design (QbD) principles to define a design space for robustness. Characterize impurities via LC-MS and assign structures using isolated standards. Document raw material sources (e.g., cyclopropane supplier) in metadata to trace variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
